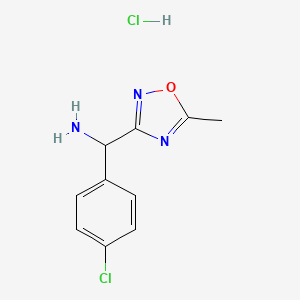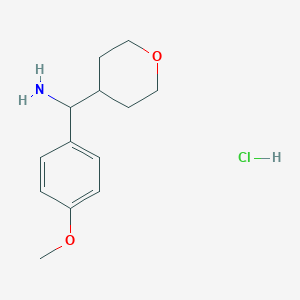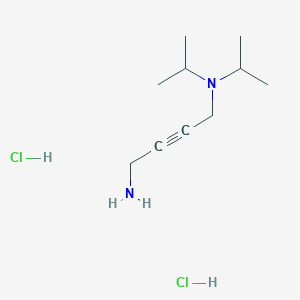
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride
Descripción general
Descripción
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride, also known as DI-Boc, is a common reagent used in organic synthesis. It is a white solid that is soluble in water and polar organic solvents. DI-Boc is used in a variety of chemical reactions, including peptide synthesis, amidation, and esterification. In
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactivity
Advanced Synthesis Methods
Researchers have developed sophisticated synthesis techniques for terminal 1,3-diynes using Sonogashira coupling, highlighting the role of diisopropylamine in promoting efficient synthesis routes. These methods underscore the importance of diisopropylamine derivatives in constructing complex organic structures, demonstrating their utility in organic synthesis and potential applications in creating new materials (Kohnen et al., 2006).
Chemical Reactivity and Novel Compounds
The interaction of disilyne compounds with dimethylaminopyridine, leading to the formation of intramolecularly N-coordinated silylene, showcases the unique reactivity of diisopropylamine-related compounds. This reactivity paves the way for exploring new chemical reactions and designing compounds with novel properties, which could have implications in materials science and catalysis (Yamaguchi & Sekiguchi, 2011).
Potential Applications in Organic Synthesis and Material Science
Metal-Catalysed Diamination Reactions
The significance of 1,2-diamine motifs in biological active compounds and pharmaceutical agents highlights the potential of diisopropylamine derivatives in facilitating metal-catalyzed diamination reactions. This approach could be instrumental in synthesizing natural products and drug molecules, indicating a broad range of applications in pharmaceutical synthesis (Cardona & Goti, 2009).
Development of Polyimides
Research into the synthesis of new organosoluble polyimides based on flexible diamines, including diisopropylamine derivatives, illustrates the compound's relevance in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. These materials could find applications in advanced technologies and material engineering (Liaw et al., 2001).
Propiedades
IUPAC Name |
N',N'-di(propan-2-yl)but-2-yne-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9(2)12(10(3)4)8-6-5-7-11;;/h9-10H,7-8,11H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGQOIUONZEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCN)C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
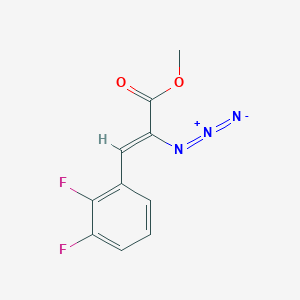
![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride](/img/structure/B1430035.png)

![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)
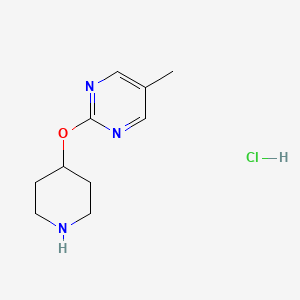
![4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride](/img/structure/B1430039.png)

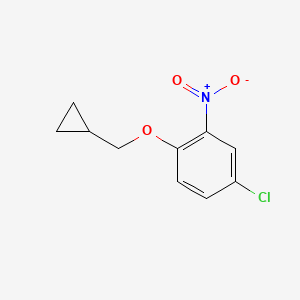
![8-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1430044.png)
